α3β4 nACh Receptor Modulation: Alisol A 23-Acetate Demonstrates 1.5-Fold Higher Potency than Alisol B 23-Acetate
In a direct head-to-head comparison using the two-electrode voltage-clamp technique in Xenopus oocytes expressing the α3β4 nACh receptor, Alisol A 23-acetate exhibited significantly higher inhibitory potency than its structural analog, Alisol B 23-acetate. The IC50 for Alisol A 23-acetate was 1.7 ± 0.1 μM, compared to 2.6 ± 0.7 μM for Alisol B 23-acetate, representing a 1.5-fold difference in potency [1]. This assay measured the inhibition of acetylcholine-induced inward peak current (IACh) under non-competitive or voltage-insensitive conditions [2].
| Evidence Dimension | Inhibitory potency on α3β4 nicotinic acetylcholine receptor |
|---|---|
| Target Compound Data | IC50 = 1.7 ± 0.1 μM |
| Comparator Or Baseline | Alisol B 23-acetate: IC50 = 2.6 ± 0.7 μM |
| Quantified Difference | 1.5-fold higher potency (lower IC50) |
| Conditions | Xenopus oocytes expressing α3β4 nACh receptor; two-electrode voltage-clamp |
Why This Matters
For researchers investigating α3β4 nACh receptor-mediated pathways, Alisol A 23-acetate offers a quantifiably more potent tool compound than Alisol B 23-acetate, enabling lower working concentrations and potentially reducing off-target effects.
- [1] Lee SB, Noh S, Yeom HD, et al. The regulatory effect of Alisma Rhizomes and their triterpenoids on α3β4 nicotinic acetylcholine receptor activity. Orient Pharm Exp Med. 2016; 16:303-309. View Source
- [2] RISS Database Record. The regulatory effect of Alisma Rhizomes and their triterpenoids on α3β4 nicotinic acetylcholine receptor activity. Korean Citation Index. 2016. View Source
